molecular formula C10H10O4 B3152659 3-(2-Methoxyphenyl)oxirane-2-carboxylic acid CAS No. 741642-00-2

3-(2-Methoxyphenyl)oxirane-2-carboxylic acid

Cat. No.: B3152659
CAS No.: 741642-00-2
M. Wt: 194.18 g/mol
InChI Key: YGWHNUMBAAAKPS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)oxirane-2-carboxylic acid is a carboxylic acid derivative of epoxide. It has a molecular weight of 194.187 and a molecular formula of C10H12O4 .


Synthesis Analysis

The synthesis of this compound involves the amine-catalyzed reaction of oxiranes with carboxylic acids . The reaction is initiated by a tertiary amine and follows a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily the ring-opening reactions of oxiranes, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . These reactions also allow the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 194.187 and a molecular formula of C10H12O4 . Further details about its physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Mechanism of Action

The mechanism of action for the synthesis of 3-(2-Methoxyphenyl)oxirane-2-carboxylic acid involves a series of parallel consecutive stages. The first stage is the quaternization of tertiary amine by activated oxirane, followed by the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .

Safety and Hazards

3-(2-Methoxyphenyl)oxirane-2-carboxylic acid is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Properties

IUPAC Name

3-(2-methoxyphenyl)oxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-7-5-3-2-4-6(7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWHNUMBAAAKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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